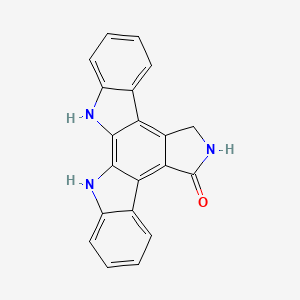

K-252c

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Protein Kinase Inhibitor

K252c is a potent inhibitor of protein kinases, a class of enzymes crucial for regulating various cellular processes like cell growth, division, and death []. By binding to protein kinases, K252c disrupts these processes, making it a valuable tool for researchers studying cell signaling pathways and their role in diseases like cancer [].

Studies have shown K252c's ability to inhibit specific protein kinases involved in cancer cell proliferation and survival []. This makes it a potential candidate for developing novel anti-cancer therapies, although further research is needed to overcome toxicity issues.

Studying Cell Cycle and Apoptosis

K252c's ability to interfere with protein kinase activity allows researchers to investigate the cell cycle and apoptosis (programmed cell death) processes. By manipulating these processes with K252c, scientists can gain a deeper understanding of how cells regulate growth and division and how disruptions in these pathways contribute to diseases [, ].

K-252c, also known as staurosporinone, is a bioactive indolocarbazole alkaloid that exhibits significant pharmacological properties. This compound is derived from the natural product staurosporine, which is known for its potent inhibition of protein kinases and has been studied for its anticancer and antifungal activities. K-252c features a complex molecular structure characterized by a fused indole and carbazole ring system, contributing to its unique biological activities.

K252c primarily functions as a PKC inhibitor, competing with ATP (adenosine triphosphate) for the ATP-binding pocket of PKC enzymes []. This disrupts PKC signaling, a critical pathway involved in cell proliferation, differentiation, and survival []. However, recent research suggests K252c may have broader effects, inhibiting other enzymes like protein kinase A (PKA) and non-kinase enzymes [].

K252c is a potent compound and should be handled with caution in a laboratory setting.

- C–H Functionalization: A sequential C–H functionalization strategy has been employed to synthesize K-252c. This involves selective arylation, amination, and carbonylation reactions using transition metal catalysts such as copper and palladium .

- Reductive Cyclization: The synthesis often utilizes reductive cyclization methods, which convert simpler precursors into the more complex indolocarbazole structure .

These reactions are crucial for building the intricate architecture of K-252c from simpler starting materials.

K-252c exhibits a range of biological activities:

- Protein Kinase Inhibition: Like its parent compound staurosporine, K-252c acts as a potent inhibitor of various protein kinases, which are crucial in regulating cellular functions and signaling pathways .

- Antitumor Activity: The compound has shown promise in preclinical studies for its potential use in cancer therapy due to its ability to induce apoptosis in tumor cells .

- Neuroprotective Effects: Research indicates that K-252c may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

The synthesis of K-252c has been achieved through several methodologies:

- Sequential C–H Functionalization: This method involves multiple steps where C–H bonds are selectively transformed into various functional groups using copper and palladium catalysts. This approach allows for high selectivity and efficiency in constructing the complex molecular framework .

- Classical Reductive Cadogan Cyclization: This technique has been utilized to form the core structure of K-252c from simpler precursors, yielding the target compound with moderate to high efficiency depending on the conditions used .

- Alternative Synthetic Routes: Other synthetic strategies have been explored, including shorter routes that aim to simplify the process while maintaining high yields of the desired product .

K-252c holds potential applications in various fields:

- Pharmaceutical Development: Its ability to inhibit protein kinases positions K-252c as a valuable lead compound in drug discovery for cancer and other diseases involving dysregulated kinase activity.

- Research Tool: Due to its potent biological effects, K-252c is used in research settings to study cellular signaling pathways and mechanisms of action related to kinase inhibition.

Studies on K-252c's interactions have revealed insights into its mechanism of action:

- Kinase Profiling: Comprehensive profiling has shown that K-252c interacts with multiple kinases, suggesting a broad spectrum of activity that could lead to both therapeutic benefits and potential side effects .

- Synergistic Effects: Investigations into combinations with other therapeutic agents have indicated possible synergistic effects that enhance its efficacy in treating certain cancers .

K-252c shares structural similarities with several other indolocarbazole compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Staurosporine | Indolocarbazole core | Potent kinase inhibitor | Parent compound of K-252c |

| K-252a | Similar indolocarbazole structure | Antitumor activity | Slightly different biological profile |

| Quercetin | Flavonoid with similar ring systems | Antioxidant, anti-inflammatory | Different mechanism of action |

| Harmine | Beta-carboline derivative | Antidepressant, neuroprotective | Different structural core |

K-252c is unique due to its specific structural modifications that enhance its potency as a kinase inhibitor while providing distinct biological effects compared to these similar compounds.

The primary microbial producers of K-252c are actinomycetes belonging to the genus Nocardiopsis. The most extensively studied strains include Nocardiopsis sp. K-252 (deposited as NRRL15532) and Nocardiopsis sp. K-290, which were the original sources from which the K-252 series of compounds were first isolated in 1986 [1] [3] [4].

Nocardiopsis sp. K-252 has been particularly well-characterized as a producer of the complete K-252a-d series of indolocarbazole alkaloids [3]. This strain was originally identified as Nonomuraea longicatena but is now recognized under the Nocardiopsis classification [5] [6]. The organism produces K-252c as part of a complex biosynthetic pathway that also yields K-252a, K-252b, and K-252d [7] [3].

Nocardiopsis sp. K-290 was found to produce novel metabolites designated K-252b, K-252c, and K-252d, which were structurally related to K-252a [4] [8]. These compounds were isolated from culture broths and demonstrated potent protein kinase C inhibitory activities, with K-252c showing an inhibition concentration (IC₅₀) of 214 nanomolar against rat brain enzyme [4].

The biosynthetic gene cluster responsible for K-252 compound production in Nocardiopsis sp. K-252 spans approximately 45 kilobases and contains 35 open reading frames [7] [3]. Key genes include nokA, nokB, nokC, and nokD, which are indispensable for K-252c biosynthesis, along with nokL, which codes for N-glycosylation enzymes [7] [9].

Additional microbial producers include Streptomyces longisporoflavus strain R-19, which has been demonstrated to produce K-252c as a byproduct during staurosporine fermentation [10] [11]. Blocked mutants of this strain have been specifically developed to accumulate the staurosporine aglycone K-252c [10] [12].

Ecological Context and Natural Occurrence

K-252c producing organisms exhibit diverse ecological distributions spanning both terrestrial and marine environments. The ecological context of these microorganisms provides important insights into the evolutionary pressures that led to the development of complex indolocarbazole biosynthetic pathways [13] [14].

Terrestrial Actinomycetes represent the primary ecological niche for K-252c producers. Actinomycetes are saprophytic bacteria that play crucial roles in soil ecosystems, contributing significantly to the turnover of complex biopolymers including lignocellulose, hemicellulose, pectin, keratin, and chitin [15]. These organisms are best known from soil environments where they have evolved sophisticated secondary metabolite production capabilities as chemical defense mechanisms [13] [16].

The ability of terrestrial actinomycetes to produce bioactive compounds like K-252c likely evolved as a competitive advantage in nutrient-limited soil environments. The production of protein kinase inhibitors such as K-252c may serve multiple ecological functions, including antimicrobial activity against competing microorganisms and potential allelopathic effects on other soil inhabitants [17] [18].

Marine and Marine-Derived Sources have emerged as significant producers of K-252c and related indolocarbazole compounds. Marine actinomycetes have attracted considerable attention due to their unique adaptations to oceanic environments and their potential to produce novel bioactive metabolites [13] [14].

Streptomyces sp. A22, a marine-derived actinomycete, has been demonstrated to produce 12-N-methyl-K252c along with eight known indolocarbazoles through rice solid fermentation [19]. Marine-derived Streptomyces sanyensis FMA produces a series of indolocarbazole alkaloids, with the biosynthetic gene cluster successfully cloned and characterized [20].

A particularly interesting discovery involves the isolation of staurosporine aglycone (K252-c) from the marine ascidian Eudistoma sp. collected off the coast of West Africa [21]. This finding suggests that K-252c may be produced by symbiotic microorganisms associated with marine invertebrates, representing a complex ecological relationship between actinomycetes and marine hosts [21] [22].

Marine actinomycetes demonstrate remarkable adaptability to oceanic conditions, including extreme variations in temperature, pressure, salinity, and nutrient availability [14] [16]. These environmental pressures have likely contributed to the evolution of unique secondary metabolic pathways that produce structurally diverse indolocarbazole compounds [13] [15].

Isolation and Purification Methodologies

The isolation and purification of K-252c from microbial sources requires sophisticated methodological approaches due to the complex nature of fermentation broths and the structural similarity of related indolocarbazole compounds [23] [24].

Primary Extraction Methods typically involve organic solvent extraction from culture broths. Conventional procedures begin with filtration to collect microorganisms, followed by extraction using hydrous or anhydrous organic solvents such as methanol, acetone, or chloroform [23] [24]. The choice of extraction solvent significantly impacts yield, with anhydrous solvents generally providing better extraction efficiency for K-252c [23].

Chromatographic Separation Techniques form the backbone of K-252c purification protocols. Multiple chromatographic approaches are typically employed in sequence to achieve adequate purity [23] [24]:

Active carbon adsorption serves as an initial purification step, effectively removing hydrophilic impurities while retaining indolocarbazole compounds [23]. Silica gel column chromatography provides excellent separation capabilities, with chloroform:methanol (98:2 volume ratio) being particularly effective for K-252c purification [23] [24].

Silanized silica gel chromatography offers enhanced selectivity for indolocarbazole compounds, allowing for separation of closely related structural analogs [23]. Sephadex LH-20 gel filtration chromatography provides size-based separation and is particularly useful for removing high molecular weight contaminants [23].

High-Performance Liquid Chromatography (HPLC) represents the gold standard for final purification and analytical verification of K-252c [25] [26]. Reversed-phase HPLC with acetonitrile gradient elution and trifluoroacetic acid modifiers achieves excellent resolution of indolocarbazole compounds [25]. Semi-preparative HPLC columns (9.4 millimeter internal diameter) provide optimal yields, with recovery rates exceeding 90 percent for purified K-252c [25].

Innovative Purification Approaches have been developed to address the challenges of large-scale K-252c isolation. A particularly notable method involves alkaline extraction at pH 12 followed by heat treatment at 80°C, which converts K-252a into K-252b or alkali salts thereof, facilitating extraction without organic solvents [23] [27]. This approach allows for almost complete extraction of K-252c precursors from microorganism cells [23].

Resin-based purification using SP-207 adsorption resin has proven effective for K-252c isolation [23] [27]. The resin-bound compounds can be washed with water and dilute methanol, then eluted with pure methanol to achieve high purity K-252c [23].

Quality Control and Characterization methods are essential components of K-252c purification protocols. Nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are routinely employed to confirm structural identity and assess purity [1] [28] [29]. The final crystalline product typically appears as an off-white to yellow powder with greater than 98 percent purity [28] [30].

Related Natural Indolocarbazole Compounds (K-252a-d Series)

The K-252 series represents a structurally related family of indolocarbazole alkaloids that share a common polyaromatic aglycone structure but differ in their glycosylation patterns and substituent modifications [31] [32] [33]. Understanding the relationships within this series provides crucial insights into the biosynthetic pathways and structure-activity relationships of these important natural products [34] [35].

K-252a represents the most complex member of the series, characterized by an unusual dihydrostreptose moiety cross-bridged to the K-252c aglycone with two carbon-nitrogen linkages [34] [35]. The molecular formula C₂₇H₂₁N₃O₅ and molecular weight of 467.5 daltons reflect the additional carbohydrate component [34] [36]. K-252a exhibits potent neuroprotective and broad anticancer activities, with particularly strong protein kinase C inhibition (IC₅₀ = 32.9 nanomolar) [34] [36]. The compound serves as a valuable lead for treatments of various cancers and neurodegenerative disorders [34].

K-252b contains a five-membered sugar moiety with a carboxylate function attached to the ring, distinguishing it from the six-membered sugar found in staurosporine [32] [11]. The molecular formula C₂₆H₁₉N₃O₅ and molecular weight of 453.45 daltons reflect this structural modification [32]. K-252b demonstrates comparable protein kinase C inhibitory potency to K-252a, with inhibition constants (Ki) of 20 nanomolar [32] [33]. Notably, K-252b exhibits the ability to potentiate neurotrophin-3-induced tyrosine phosphorylation, making it of particular interest for neurobiological applications [31] [32].

K-252c (Staurosporinone) serves as the aglycone form and biosynthetic precursor for other members of the series [1] [2] [6]. With molecular formula C₂₀H₁₃N₃O and molecular weight of 311.34 daltons, K-252c represents the basic indolocarbazole scaffold without glycosyl modifications [2] [28] [29]. The compound exhibits moderate protein kinase C inhibitory activity with IC₅₀ values ranging from 214 to 2450 nanomolar, approximately 10-fold weaker than K-252a but demonstrating selectivity over protein kinase A [2] [4]. K-252c also inhibits β-lactamase, malate dehydrogenase, and chymotrypsin with IC₅₀ values of 8, 8, and 10 micromolar respectively [2] [37].

K-252d features rhamnosylation of the K-252c aglycone, with molecular formula C₂₆H₂₃N₃O₅ and molecular weight of 457.48 daltons [5] [38]. The biosynthesis of K-252d involves the reaction of dTDP-β-L-rhamnose with K-252c, catalyzed by specific glycosyltransferases [5] [38]. This compound demonstrates the versatility of the K-252c aglycone as a substrate for various glycosylation reactions [39] [5].

Structural Relationships and Biosynthetic Connections among the K-252 series reveal a complex network of enzymatic transformations [7] [6] [40]. The biosynthetic pathway initiates with L-tryptophan as the primary building block, proceeding through chromopyrrolic acid as a key intermediate before formation of the K-252c aglycone [7] [41] [40]. Subsequent glycosylation and modification steps generate the diverse array of K-252 compounds [7] [40].

The NokL N-glycosyltransferase demonstrates remarkable substrate promiscuity, accepting various sugar donors including dTDP-L-rhamnose, dTDP-2-deoxy-5-keto-dihydrostreptose, and other nucleotide sugars [9] [42]. This enzymatic flexibility enables the production of multiple K-252 derivatives from the common K-252c precursor [9] [43].

Structure-Activity Relationships within the K-252 series demonstrate the critical importance of glycosylation patterns for biological activity [31] [33]. The presence of sugar moieties generally enhances protein kinase inhibitory potency, with K-252a and K-252b showing significantly greater activity than the aglycone K-252c [31] [36] [33]. The specific nature of the sugar attachment, including regiochemistry and stereochemistry, profoundly influences selectivity among different protein kinase subtypes [31].

Chemical Modifications and Synthetic Analogs of K-252 compounds have been extensively investigated to optimize therapeutic properties [1] [44] [45]. Chemical modifications in the sugar moiety can result in high specificity of inhibitory action and can induce both stimulatory and inhibitory effects on nerve cells [31]. These findings have identified K-252a and K-252b as lead compounds for development of selective neurotrophin modulators [31].

The K-252 series exemplifies the remarkable structural diversity achievable through microbial secondary metabolism and demonstrates the potential for combinatorial biosynthesis approaches to generate novel therapeutic agents [39] [42] [45]. The detailed understanding of biosynthetic relationships within this series continues to inform both fundamental research into indolocarbazole biochemistry and applied efforts toward drug discovery and development [45].

| Table 1: Natural Sources and Distribution of K-252c | ||||

|---|---|---|---|---|

| Organism | Compound Designation | Environment | Year Isolated | Reference |

| Nocardiopsis sp. K-252 | K-252a-d series | Terrestrial | 1986 | Kase et al., 1986 |

| Nocardiopsis sp. K-290 | K-252b, K-252c, K-252d | Terrestrial | 1986 | Nakanishi et al., 1986 |

| Streptomyces longisporoflavus | Staurosporine aglycone (K-252c) | Terrestrial | 1995 | Goeke et al., 1995 |

| Streptomyces sp. A22 | 12-N-methyl-K252c | Marine-derived | 2018 | Chen et al., 2018 |

| Eudistoma sp. (Marine ascidian) | Staurosporine aglycone (K252-c) | Marine | 1994 | Horton et al., 1994 |

| Streptomyces RK-286 | K-252c identified | Terrestrial | Not specified | COCONUT database |

| Streptomyces sanyensis FMA | Indolocarbazoles (ICZ) | Marine-derived | 2013 | Zhang et al., 2013 |

| Table 2: Biosynthetic Pathway Enzymes and Functions | |||

|---|---|---|---|

| Enzyme | Function | Gene Cluster | Organism |

| NokA (L-amino acid oxidase) | Converts L-tryptophan to 2-imino-3-(indol-3-yl)propanoate | nok cluster | Nocardiopsis sp. K-252 |

| NokB (chromopyrrolic acid synthase) | Couples two molecules to form chromopyrrolic acid | nok cluster | Nocardiopsis sp. K-252 |

| NokC | Associated with K-252c biosynthesis | nok cluster | Nocardiopsis sp. K-252 |

| NokD | Associated with K-252c biosynthesis | nok cluster | Nocardiopsis sp. K-252 |

| StaP (cytochrome P450) | Converts chromopyrrolic acid to K252c, arcyriaflavin A, 7-hydroxy-K252c | sta cluster | Streptomyces longisporoflavus |

| StaC (FAD-dependent monooxygenase) | Directs formation of K252c as predominant product | sta cluster | Streptomyces longisporoflavus |

| NokL (N-glycosyltransferase) | N-glycosylation of K-252c | nok cluster | Nocardiopsis sp. K-252 |

| Table 3: K-252 Series Compounds Structure and Properties | ||||

|---|---|---|---|---|

| Compound | Molecular Formula | Molecular Weight (Da) | Description | PKC IC₅₀ (nM) |

| K-252a | C₂₇H₂₁N₃O₅ | 467.5 | Glycosylated indolocarbazole with dihydrostreptose | 32.9 |

| K-252b | C₂₆H₁₉N₃O₅ | 453.45 | Indolocarbazole with five-membered sugar and carboxylate | 20-38.3 |

| K-252c | C₂₀H₁₃N₃O | 311.34 | Aglycone form (staurosporine aglycone) | 214-2450 |

| K-252d | C₂₆H₂₃N₃O₅ | 457.48 | Rhamnosylated indolocarbazole | Not specified |

| Table 4: Isolation and Purification Methods | |||

|---|---|---|---|

| Method | Application | Solvent/Conditions | Reference |

| Organic solvent extraction | Initial extraction from culture broth | Methanol, acetone, chloroform | Patent EP0137632B1 |

| Active carbon adsorption | Primary purification step | Aqueous solutions | Patent EP0137632B1 |

| Silica gel chromatography | Separation and purification | Chloroform:methanol (98:2) | Patent EP0137632B1 |

| Silanized silica gel chromatography | Advanced separation | Various organic solvents | Patent EP0137632B1 |

| Sephadex LH-20 chromatography | Gel filtration chromatography | Organic solvent mixtures | Patent EP0137632B1 |

| HPLC purification | Final purification and analysis | Acetonitrile gradients, TFA | Multiple sources |

| Alkaline extraction (pH 12) | K-252a purification (patent method) | Sodium hydroxide solution | Patent EP0834574B1 |

| Resin adsorption (SP-207) | Adsorption/desorption purification | Methanol elution | Patent EP0834574B1 |

| Heat treatment (80°C) | Extraction enhancement | Aqueous alkaline conditions | Patent EP0834574B1 |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Wikipedia

Dates

TrkB/BDNF Signaling Could Be a New Therapeutic Target for Pancreatic Cancer

Yasuhiro Oyama, Shinjiro Nagao, Lin Na, Kosuke Yanai, Masayo Umebayashi, Katsuya Nakamura, Shuntaro Nagai, Akiko Fujimura, Akio Yamasaki, Kazunori Nakayama, Takashi Morisaki, Hideya OnishiPMID: 34281873 DOI: 10.21873/anticanres.15205

Abstract

Tropomyosin-related kinase B (TrkB)/brain-derived neurotrophic factor (BDNF) signaling plays a role in inducing malignant phenotypes in several aggressive types of cancers. To create a conclusive therapy targeting TrkB/BDNF signaling in solid refractory cancers, the biological significance of TrkB/BDNF signaling was analyzed in pancreatic ductal adenocarcinoma (PDAC) cells.Three PDAC cell lines were used as target cells to investigate proliferation and invasiveness. Small interfering RNA (siRNA) and the TrkB tyrosine kinase inhibitor k252a were used as TrkB/BDNF signaling inhibitors.

All PDAC cell lines expressed TrkB and BDNF. When TrkB and BDNF were inhibited by siRNA or k252a, the invasiveness of PANC-1 and SUIT-2 cells significantly decreased. When TrkB was inhibited by siRNA or k252a, proliferation was significantly inhibited in PDAC cells.

TrkB/BDNF signaling may be a new therapeutic target for PDAC. Therapies targeting TrkB/BDNF signaling may be a conclusive cancer therapy for refractory solid cancer.

The antibiotic doxycycline mimics the NGF signaling in PC12 cells: A relevant mechanism for neuroprotection

Lilian do Amaral, Neife Aparecida Guinaim Dos Santos, Flávia Malvestio Sisti, Elaine Del Bel, Antônio Cardozo Dos SantosPMID: 33798505 DOI: 10.1016/j.cbi.2021.109454

Abstract

Doxycycline has been used as antibiotic since the 1960s. Recently, studies have shown that doxycycline is neuroprotective in models of neurodegenerative diseases and brain injuries, mainly due to anti-inflammatory and anti-apoptotic effects. However, it is not known if doxycycline has neurotrophic potential, which is relevant, considering the role of axonal degeneration at the early stages of neurodegeneration in Alzheimer's disease, Amyotrophic Lateral Sclerosis and Parkinson's disease as well as in normal aging. Axons are preceded by the formation of neurites, the hallmark of the neuronal differentiation induced by neurotrophins like NGF. Therefore, the modulation of neurotrophin receptors aimed at formation and regeneration of axons has been proposed as a strategy to delay the progression of neurodegeneration and has gained relevance as new techniques for early diagnosis arise. Based on these premises, we investigated the potential of doxycycline to mimic the effects of Nerve Growth Factor (NGF) with focus on the signaling pathways and neuronal modulators of neurite initiation, growth and branching. We used PC12 cells, a neuronal model widely employed to study the neurotrophic pathways and mechanisms induced by NGF. Results showed that doxycycline induced neurite outgrowth via activation of the trkA receptor and the downstream signaling pathways, PI3K/Akt and MAPK/ERK, without inducing the expression of NGF. Doxycycline also increased the expression of GAP-43, synapsin I and NF200, proteins involved in axonal and synaptic plasticity. Altogether, these data demonstrate, for the first time, the neurotrophic potential of doxycycline, which might be useful to restore the neuronal connectivity lost at the initial phase of neurodegeneration.2,3,5,4'-tetrahydoxystilbene-2-O-β-D-glucoside eliminates staurosporine-induced cytotoxicity by restoring BDNF-TrkB/Akt signaling axis

Teng-Teng Ren, Sheng-Rui Fan, Xiu-Yuan Lang, Yun Yu, Rongfeng Lan, Xiao-Yan QinPMID: 32922183 DOI: 10.7150/ijms.47919

Abstract

2,3,5,4'-Tetrahydroxystilbene-2-O-β-d-glucoside (THSG) is the major active ingredient inthat displays a great deal of health-benefits including anti-oxidation, anti-hyperlipidemia, anti-cancer, anti-inflammation and neuroprotection. However, it is unclear whether THSG exerts neuroprotective functions by regulating neurotrophic factors and their associated signaling pathways. In this study, hippocampal neurons were challenged with staurosporine (STS) to establish a neural damage model. We found that STS-induced cytotoxicity introduced significant morphological collapse and initiating cell apoptosis, along with the down regulation of BDNF and TrkB/Akt signaling axis. In contrast, neurons pretreated with THSG showed resistance to STS-induced toxicity and maintained cell survival. THSG rescued STS induced dysfunctions of BDNF and its associated TrkB/Akt signaling, and restored the expression of Bcl-2 and Caspase-3. However, inhibition of TrkB activity by K252a or Akt signaling by LY294002 abolished the neuroprotective effects of THSG. Therefore, BDNF and TrkB/Akt signaling axis is a promise target for THSG mediated neuroprotective functions.

Mechanisms underlying immobilization-induced muscle pain in rats

Satoshi Oga, Kyo Goto, Junya Sakamoto, Yuichiro Honda, Ryo Sasaki, Kumiko Ishikawa, Hideki Kataoka, Jiro Nakano, Tomoki Origuchi, Minoru OkitaPMID: 32083755 DOI: 10.1002/mus.26840

Abstract

We investigated the mechanisms underlying immobilization-induced muscle pain in rats.In rat skeletal muscle, pressure pain threshold (PPT) of the gastrocnemius muscle was measured, and nerve growth factor (NGF) level, peripheral nerve fiber density, macrophage number, and interleukin-1β (IL-1β) mRNA expression were examined. An NGF receptor inhibitor was injected intramuscularly to assess the relationship between PPT and NGF levels.

Immobilization resulted in a decrease in PPT and increases in NGF level, C-fiber density, M1 macrophage number, and IL-1β mRNA expression. Injection of NGF receptor inhibitor reversed the decrease in PPT.

NGF upregulation may be a major contributor to immobilization-induced muscle pain. The increases in C-fiber density, M1 macrophage number, and IL-1β mRNA expression may be related to immobilization-induced muscle pain.

Low-Molecular Weight BDNF Mimetic, Dimeric Dipeptide GSB-106, Reverses Depressive Symptoms in Mouse Chronic Social Defeat Stress

Tatiana A Gudasheva, Anna V Tallerova, Armen G Mezhlumyan, Tatyana A Antipova, Ilya O Logvinov, Yulia N Firsova, Polina Y Povarnina, Sergey B SeredeninPMID: 33578683 DOI: 10.3390/biom11020252

Abstract

A mimetic of the BDNF loop 4, bis (N-monosuccinyl-L-seryl-L-lysine) hexamethylenediamide, named GSB-106, was designed and synthesized in our scientific group. The compound activated TrkB, MAPK/ERK, PI3K/AKT, and PLCγ in in vitro experiments. In vivo experiments with rodents revealed its antidepressant-like activity in the forced swim and the tail suspension tests at the dose range of 0.1-5.0 mg/kg (i.p., p.o.). However, GSB-106 was not studied in depression models modulating major depression in humans. In the present study, the GSB-106 antidepressant-like activity was revealed in mice at the depression model induced by 28-day social defeat stress with 21-days oral administration (0.1 mg/kg) after stress. At the same time, GSB-106 restored reduced locomotor activity and completely eliminated the anhedonia manifestations. The compound also restored reduced levels of synaptophysin and CREB in the hippocampus. In addition, the Trk receptor antagonist K252A, and the PLC inhibitor U73122, were found to completely block the antidepressant-like activity of GSB-106 in the forced swimming test in mice. Thus, the present results demonstrate the dipeptide BDNF mimetic GSB-106 reversed depressive-like behavior and restored hippocampal neuroplasticity in a rodent depression model. These effects of GSB-106 are probably regulated by TrkB signaling.TLR4 Stimulation Promotes Human AVIC Fibrogenic Activity through Upregulation of Neurotrophin 3 Production

Qingzhou Yao, Erlinda The, Lihua Ao, Yufeng Zhai, Maren K Osterholt, David A Fullerton, Xianzhong MengPMID: 32074942 DOI: 10.3390/ijms21041276

Abstract

Calcific aortic valve disease (CAVD) is a chronic inflammatory disease that manifests as progressive valvular fibrosis and calcification. An inflammatory milieu in valvular tissue promotes fibrosis and calcification. Aortic valve interstitial cell (AVIC) proliferation and the over-production of the extracellular matrix (ECM) proteins contribute to valvular thickening. However, the mechanism underlying elevated AVIC fibrogenic activity remains unclear. Recently, we observed that AVICs from diseased aortic valves express higher levels of neurotrophin 3 (NT3) and that NT3 exerts pro-osteogenic and pro-fibrogenic effects on human AVICs.Pro-inflammatory stimuli upregulate NT3 production in AVICs to promote fibrogenic activity in human aortic valves.

AVICs were isolated from normal human aortic valves and were treated with lipopolysaccharide (LPS, 0.20 µg/mL). LPS induced TLR4-dependent NT3 production. This effect of LPS was abolished by inhibition of the Akt and extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) pathways. The stimulation of TLR4 in human AVICs with LPS resulted in a greater proliferation rate and an upregulated production of matrix metallopeptidases-9 (MMP-9) and collagen III, as well as augmented collagen deposition. Recombinant NT3 promoted AVIC proliferation in a tropomyosin receptor kinase (Trk)-dependent fashion. The neutralization of NT3 or the inhibition of Trk suppressed LPS-induced AVIC fibrogenic activity.

The stimulation of TLR4 in human AVICs upregulates NT3 expression and promotes cell proliferation and collagen deposition. The NT3-Trk cascade plays a critical role in the TLR4-mediated elevation of fibrogenic activity in human AVICs. Upregulated NT3 production by endogenous TLR4 activators may contribute to aortic valve fibrosis associated with CAVD progression.

Challenging human somatic testicular cell reassembly by protein kinase inhibition -setting up a functional in vitro test system

M Mincheva, J Wistuba, C Brenker, S SchlattPMID: 32488054 DOI: 10.1038/s41598-020-65924-y